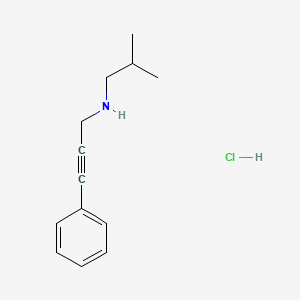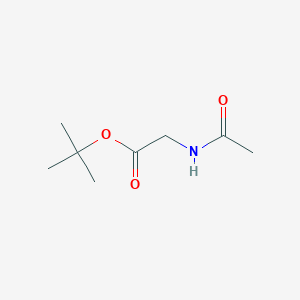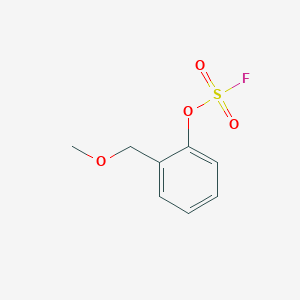![molecular formula C21H21N5O3 B2626672 N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-68-9](/img/structure/B2626672.png)
N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring. Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been carried out under various conditions. For instance, microwave-mediated reactions have been used for the synthesis of 1,2,4-triazolo derivatives . In another study, the synthesis of novel quinazolin-4(3H)-one derivatives was reported, which could provide insights into the synthesis of the compound .Molecular Structure Analysis
Triazole compounds, including the one , contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of certain compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives has been reported . This could provide insights into the possible chemical reactions of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the IR and NMR spectra of certain compounds have been analyzed . This could provide insights into the physical and chemical properties of the compound .Applications De Recherche Scientifique
Chemistry and Biological Evaluation
- A study by Chauhan and Ram (2019) synthesized a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, which showed promising antibacterial and antifungal activity. This indicates potential applications in the development of new antimicrobial agents (Chauhan & Ram, 2019).
Synthesis and Antioxidant Activity
- Gilava et al. (2020) focused on synthesizing triazolopyrimidine derivatives and assessing their antimicrobial and antioxidant activities. This suggests applications in the fields of drug discovery, particularly in identifying new compounds with antimicrobial properties (Gilava, Patel, Ram, & Chauhan, 2020).
Tuberculostatic Activity
- In 2019, Titova et al. investigated the tuberculostatic activity of triazolopyrimidine derivatives, identifying potential applications in the treatment of tuberculosis. This research highlights the potential of these compounds in developing new therapies for infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Synthesis and Reactions
- Marley, Wright, and Preston (1989) synthesized 3-substituted [1,2,4]triazolo[1,5-a]pyrimidinium betaines and investigated their reactions. This research contributes to the understanding of the chemical properties of triazolopyrimidines, which can be valuable in synthetic chemistry and drug design (Marley, Wright, & Preston, 1989).
Antitumor Activities
- Gomha, Muhammad, and Edrees (2017) synthesized a novel triazolopyrimidine compound and evaluated its antitumor activities against human lung and hepatocellular carcinoma cell lines. This indicates potential applications in cancer research and therapy (Gomha, Muhammad, & Edrees, 2017).
Mécanisme D'action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Propriétés
IUPAC Name |
N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-15-9-5-7-11-17(15)29-3)19(26-21(24-13)22-12-23-26)14-8-4-6-10-16(14)28-2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYRKOLYVCEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B2626589.png)
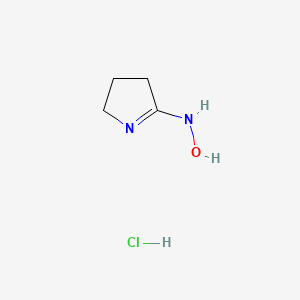
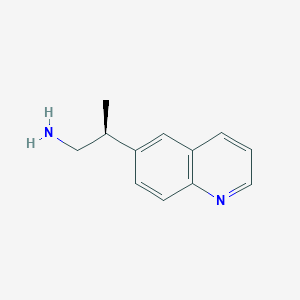



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2626599.png)

![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)
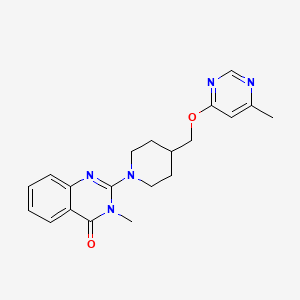
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)
